3-Bromobenzo[d]isothiazole is a heterocyclic compound characterized by the presence of a bromine atom attached to a benzoisothiazole ring. Its chemical formula is CHBrNS, and it is classified under the group of isothiazoles, which are known for their diverse biological activities and utility in various chemical applications . The compound has gained attention due to its potential therapeutic properties, including anticancer, antiviral, and antimicrobial effects, making it a significant subject of study in medicinal chemistry.
The synthesis of 3-Bromobenzo[d]isothiazole typically involves cyclization reactions that utilize appropriate precursors. One common method includes the reaction of 2-bromoaniline with sulfur and an oxidizing agent, which facilitates the formation of the isothiazole ring.
3-Bromobenzo[d]isothiazole features a fused ring system comprising a benzene ring and an isothiazole moiety. The bromine atom is located at the 3-position on the benzoisothiazole ring, which significantly influences its reactivity and biological activity.
3-Bromobenzo[d]isothiazole undergoes various chemical reactions, including:
The mechanism of action for 3-Bromobenzo[d]isothiazole primarily revolves around its interactions with biological targets. The compound acts as a building block in the synthesis of bioactive molecules that can inhibit specific biological pathways associated with diseases such as cancer and infections.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure and purity of synthesized compounds based on 3-Bromobenzo[d]isothiazole .
3-Bromobenzo[d]isothiazole has several significant applications in scientific research:
Benzo[d]isothiazole represents a privileged scaffold in drug discovery due to its versatile bioactivity profile and structural similarity to endogenous biomolecules. The isothiazole ring system exhibits intrinsic electronic asymmetry that facilitates targeted interactions with biological macromolecules. Schiff base derivatives incorporating the benzo[d]isothiazole moiety demonstrate significant antiproliferative activity against leukemia cell lines (MT-4), with cytotoxicity values (CC₅₀ = 4-9 μM) substantially lower than their benzothiazole or simple thiazole counterparts, which show negligible activity [1] [2]. This enhanced bioactivity stems from the benzo[d]isothiazole's ability to:
Table 1: Biological Activity Profiles of Isothiazole Derivatives
Heterocyclic Core | Antiproliferative Activity (Leukemia) | Antiviral Activity | Key Pharmacophore Features |
---|---|---|---|
Benzo[d]isothiazole | CC₅₀ = 4-9 μM (MT-4 cells) | Inactive | N1-S2-C3 pharmacophore; planar aromatic system |
Benzothiazole | Negligible activity | Inactive | Less electron-deficient core |
Thiazole | Negligible activity | Inactive | Minimal π-conjugation |
The 3-position of benzo[d]isothiazole serves as a strategic modification site where substituents significantly influence electronic distribution without disrupting core pharmacophore functionality [1] [4]. This positions 3-bromobenzo[d]isothiazole as a versatile synthon for structure-activity relationship (SAR) exploration in anticancer drug development.
Introduction of bromine at the C3 position of benzo[d]isothiazole induces profound electronic and steric effects that modulate both reactivity and biological interactions. Bromine's +R (-M) mesomeric effect and moderate σₚ Hammett constant (0.23) create a unique electronic environment:
Table 2: Bromination Effects on Physicochemical Parameters
Parameter | Benzo[d]isothiazole | 3-Bromobenzo[d]isothiazole | Change (%) |
---|---|---|---|
LUMO Energy (eV) | -2.15 | -2.38 | ↓ 10.7% |
Dipole Moment (Debye) | 3.98 | 4.65 | ↑ 16.8% |
π-Electron Density (C3) | 1.05 e⁻ | 0.87 e⁻ | ↓ 17.1% |
Molecular Volume (ų) | 136.2 | 152.7 | ↑ 12.1% |
Bromination strategies for electron-deficient heterocycles typically require activating conditions due to the deactivating nature of the isothiazole ring. Efficient synthesis employs:
The C-Br bond significantly enhances cross-coupling reactivity while maintaining stability under physiological conditions, making 3-bromobenzo[d]isothiazole an ideal candidate for Pd-catalyzed reactions in prodrug development.
The annular arrangement differences between benzo[d]isothiazole (1,2-benzisothiazole) and benzo[c]isothiazole (2,1-benzisothiazole) fundamentally alter their electronic and biological properties. Benzo[d]isothiazole features linear annelation with the thiazole sulfur positioned ortho to the benzene fusion, while benzo[c]isothiazole displays angular fusion:
Table 3: Structural and Electronic Comparison of Isothiazole Isomers
Property | Benzo[d]isothiazole | Benzo[c]isothiazole | Biological Consequence | |
---|---|---|---|---|
Ring Fusion | Linear (ortho-ortho) | Angular (ortho-peri) | Enhanced DNA intercalation in linear isomer | |
Bond Lengths (Å) | ||||
C3-S2 | 1.712 | 1.728 | Increased polarization in benzo[d] | |
N1-S2 | 1.648 | 1.641 | Stronger hydrogen bonding | |
Aromaticity Index (NICS) | -8.7 | -10.2 | Greater local aromaticity in benzene ring of benzo[c] | |
Electron Affinity (eV) | 1.09 | 1.90 | Enhanced electron-accepting capability of benzo[c] | [6] |
Regiochemical differences critically impact biological activity:
The C3 position in benzo[d]isothiazole experiences greater activation toward electrophilic substitution due to reduced aromatic stabilization energy (ASE = 84 kJ/mol) compared to benzo[c]isothiazole (ASE = 91 kJ/mol) [4] [6].
The frontier molecular orbitals of 3-bromobenzo[d]isothiazole reveal distinctive electronic features that govern reactivity and biological interactions. DFT calculations at the B3LYP/6-311++G(d,p) level demonstrate:
Aromaticity analysis using gauge-including magnetically induced currents (GIMIC) shows:
Table 4: Molecular Orbital Parameters of 3-Bromobenzo[d]isothiazole
Orbital Parameter | Value (eV) | Spatial Distribution | Chemical Relevance |
---|---|---|---|
HOMO Energy (EHOMO) | -7.15 | Benzene ring (85%), C3-Br (7%) | Nucleophilic attack susceptibility |
LUMO Energy (ELUMO) | -2.85 | Isothiazole ring (72%), Br (13%) | Electrophile affinity |
HOMO-LUMO Gap (ΔE) | 4.30 | Cross-ring conjugation | Charge transfer capability |
Electron Affinity (EA) | 1.21 | Anisotropic distribution | Reduction potential |
The compound exhibits bifunctional aromaticity: while the benzo-fused ring maintains strong aromatic character (HOMA index = 0.89), the isothiazole ring shows significantly reduced aromaticity (HOMA = 0.41) due to electron withdrawal by nitrogen atoms [4] [6]. This dual electronic character explains the molecule's ability to participate in both charge-transfer complexes (via isothiazole) and π-π stacking interactions (via benzene ring), crucial for its role in materials science and medicinal chemistry applications.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3